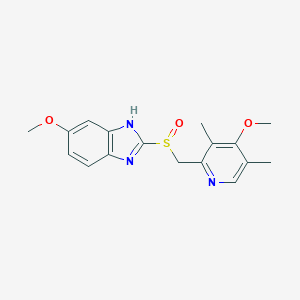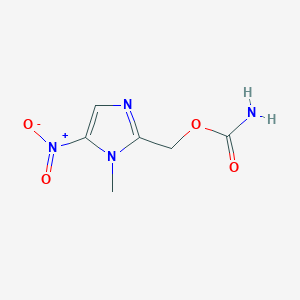
Eritromicina etilsuccinato
Descripción general
Descripción
Erythromycin ethylsuccinate is a macrolide antibiotic derived from erythromycin A. It is commonly used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound is known for its ability to inhibit bacterial protein synthesis, making it an effective treatment against gram-positive and some gram-negative bacteria .
Aplicaciones Científicas De Investigación
Erythromycin ethylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is employed in clinical studies to evaluate its efficacy in treating different bacterial infections.
Industry: The compound is used in the formulation of pharmaceutical products and as a reference standard in quality control
Mecanismo De Acción
Target of Action
Erythromycin ethylsuccinate is a macrolide antibiotic that primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis , which is essential for bacterial growth and survival .
Mode of Action
The interaction of erythromycin ethylsuccinate with the 50S ribosomal subunit inhibits RNA-dependent protein synthesis . This occurs at the chain elongation step, blocking peptide bond formation and translocation . As a result, the growth and spread of bacteria are effectively prevented .
Biochemical Pathways
Erythromycin ethylsuccinate affects the protein synthesis pathway in bacteria . By inhibiting this pathway, it disrupts the production of essential proteins, leading to impaired bacterial growth and proliferation .
Pharmacokinetics
Erythromycin ethylsuccinate is administered orally and is readily and reliably absorbed under both fasting and nonfasting conditions . It diffuses readily into most body fluids . The peak serum concentrations occur between 0.5 to 2.5 hours after dosing . It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . The elimination half-life is approximately 1.5 hours .
Result of Action
The primary result of erythromycin ethylsuccinate’s action is the inhibition of bacterial growth . By preventing protein synthesis, it effectively stops the growth and spread of susceptible bacteria, leading to the resolution of bacterial infections .
Action Environment
The action of erythromycin ethylsuccinate can be influenced by various environmental factors. For instance, the absorption characteristics of erythromycin ethylsuccinate differ in adults compared to other forms of erythromycin, necessitating higher oral doses to achieve therapeutic effects . Additionally, the presence of food can delay the peak serum concentrations of the drug .
Análisis Bioquímico
Biochemical Properties
Erythromycin ethylsuccinate interacts with various biomolecules, primarily the 50S ribosomal subunits of susceptible organisms . It inhibits protein synthesis by binding to these subunits, preventing peptide bond formation and translocation during protein synthesis . It is basic and readily forms salts with acids .
Cellular Effects
Erythromycin ethylsuccinate has a wide range of effects on cells. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids . It is effective against gram-positive and gram-negative bacteria, influencing cell function by inhibiting protein synthesis .
Molecular Mechanism
The mechanism of action of erythromycin ethylsuccinate involves its binding to the 50S ribosomal subunits of susceptible organisms, inhibiting peptide bond formation and translocation during protein synthesis . This binding interaction with the ribosome prevents the continuation of the peptide chain, thus inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
The effects of erythromycin ethylsuccinate can change over time in laboratory settings. For instance, it has been reported that the most frequent side effects of oral erythromycin preparations are gastrointestinal and are dose-related . These include nausea, vomiting, abdominal pain, diarrhea, and anorexia .
Dosage Effects in Animal Models
In animal models, the effects of erythromycin ethylsuccinate can vary with different dosages. For instance, in dogs and cats, the usual dosage for treating infections is 10–20 mg/kg orally every 8–12 hours . The dosage may be adjusted based on the severity of the infection .
Metabolic Pathways
Erythromycin ethylsuccinate is involved in various metabolic pathways. In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Under 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized .
Transport and Distribution
Erythromycin ethylsuccinate is transported and distributed within cells and tissues. It is readily and reliably absorbed under both fasting and nonfasting conditions and diffuses readily into most body fluids .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the ribosomes to inhibit protein synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Erythromycin ethylsuccinate is synthesized by acylating erythromycin with monoethyl succinyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in solvents like methylene chloride or chloroform at temperatures ranging from 0 to 27°C .
Industrial Production Methods: In industrial settings, the synthesis of erythromycin ethylsuccinate involves the crystallization of the compound from a solution. The process includes the formation of a gel-like phase, which is then filtered and dried under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions: Erythromycin ethylsuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of erythromycin oxides.
Reduction: Reduction reactions can convert erythromycin ethylsuccinate to its corresponding alcohols.
Substitution: Substitution reactions often involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions include various erythromycin derivatives, which can have different pharmacological properties .
Comparación Con Compuestos Similares
- Azithromycin
- Clarithromycin
- Spiramycin
Comparison: Erythromycin ethylsuccinate is unique due to its specific esterification with ethylsuccinate, which enhances its stability and absorption compared to other erythromycin derivatives. Unlike azithromycin and clarithromycin, erythromycin ethylsuccinate is less prone to acid degradation, making it more effective in oral formulations .
Propiedades
Número CAS |
1264-62-6 |
|---|---|
Fórmula molecular |
C43H75NO16 |
Peso molecular |
862.1 g/mol |
Nombre IUPAC |
4-O-[4-(dimethylamino)-2-[[(7R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate |
InChI |
InChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22?,23?,24?,25?,26?,27?,28?,29?,32?,34?,35?,36?,37?,38?,40?,41-,42-,43-/m1/s1 |
Clave InChI |
NSYZCCDSJNWWJL-WHIGFMSZSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
SMILES isomérico |
CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O |
Color/Form |
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER |
| 1264-62-6 | |
Pictogramas |
Irritant; Health Hazard |
Vida útil |
AFTER RECONSTITUTION OF COMMERCIALLY AVAILABLE POWDER, SUSPENSIONS ARE STABLE FOR 10 DAYS @ 2-8 °C COMMERCIALLY AVAILABLE TABLETS & POWDER FOR ORAL SUSPENSION HAVE EXPIRATION DATES OF 2 YR FOLLOWING DATES OF MANUFACTURE COMMERCIALLY AVAILABLE SUSPENSIONS HAVE EXPIRATION DATES OF 18 MONTHS FOLLOWING DATES OF MANUFACTURE ERYTHROMYCIN ETHYLSUCCINATE IM INJECTION HAS AN EXPIRATION DATE OF 18 MONTHS FOLLOWING DATE OF MFR |
Solubilidad |
FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL |
Sinónimos |
E-Mycin E EMycin E EryPed Erythromycin Ethylsuccinate Erythroped Ethyl Succinate, Eyrthromycin Ethylsuccinate, Erythromycin Eyrthromycin Ethyl Succinate Monomycin Pediamycin Succinate, Eyrthromycin Ethyl Wyamycin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Erythromycin ethylsuccinate is a prodrug that is hydrolyzed in the body to release the active moiety, erythromycin. [] Erythromycin acts by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. [, , , ]
A: The absorption of erythromycin ethylsuccinate can be influenced by factors such as food intake, age, and the specific formulation used. [, ] For instance, administration with meals can increase the absorption of erythromycin ethylsuccinate. [] In infants under one month old, absorption is lower compared to older children. []
A: Erythromycin ethylsuccinate exhibits lower bioavailability compared to enteric-coated erythromycin base pellets. [] Additionally, a study found that a twice-daily administration of erythromycin estolate resulted in higher plasma concentrations compared to erythromycin ethylsuccinate when administered at a higher dose and more frequent intervals. []
A: Various methods are used for the analysis of erythromycin ethylsuccinate, including high-performance liquid chromatography (HPLC), HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), capillary electrophoresis (CE), spectrophotometry, and microbiological assays. [, , , , , , , , ]
A: Erythromycin ethylsuccinate can be hydrolyzed in biological samples, making it essential to use appropriate extraction and analytical techniques to accurately quantify the parent drug and its active metabolite, erythromycin. []
A: Erythromycin ethylsuccinate can undergo degradation under certain conditions, influencing its stability and efficacy. [] It is crucial to consider factors such as temperature, pH, and the presence of excipients during formulation to ensure optimal stability. [, ]
A: Research suggests that optimizing the crystallization process, selecting appropriate excipients, and exploring different drug delivery systems can potentially improve the stability, solubility, and bioavailability of erythromycin ethylsuccinate. [, ]
A: Erythromycin ethylsuccinate can interact with other medications, potentially altering their metabolism and clearance. [, , , ] For instance, co-administration with theophylline may increase theophylline levels, requiring dosage adjustments. []
A: Depending on the specific infection and patient factors, alternative antibiotics such as cefuroxime, azithromycin, ciprofloxacin, clavulanate-potentiated amoxicillin, and roxithromycin may be considered. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















